REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:11]=[CH:12][C:13]=1[F:14])[CH:5]=[C:6]([CH3:10])[C:7]([OH:9])=[O:8]>O=[Pt]=O.CO>[F:1][C:2]1[CH:3]=[C:4]([CH:11]=[CH:12][C:13]=1[F:14])[CH2:5][CH:6]([CH3:10])[C:7]([OH:9])=[O:8]
|
Name
|
|
Quantity
|
0.141 mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C(=O)O)C)C=CC1F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
O=[Pt]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst is filtered off
|
Type
|
CUSTOM
|
Details
|
the material evaporated to one-third its volume
|
Type
|
ADDITION
|
Details
|
A 15% potassium hydroxide solution (10 ml.) is added
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed for 30 minutes when it
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
is poured into water
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (2×100 ml.)
|
Type
|
EXTRACTION
|
Details
|
The oil which comes out is extracted into ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the ether solution dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to leave a Mwear oil which
|
Type
|
CUSTOM
|
Details
|
crystallizes
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(CC(C(=O)O)C)C=CC1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |